(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride
Description
The compound "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride" is a bicyclic heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core. This structure is substituted with an ethyl group at the 1-position and a methanol group at the 3-position, forming a dihydrochloride salt. The molecular formula is C₉H₁₇Cl₂N₃O, with a calculated molecular weight of 254.12 g/mol (base compound: C₉H₁₅N₃O; dihydrochloride adds 72.92 g/mol). Its dihydrochloride form enhances solubility in aqueous media compared to the free base, making it suitable for pharmacological studies .
Properties
IUPAC Name |
(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12;;/h10,13H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWIFCFGCITOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆ClN₃O
- Molecular Weight : 217.70 g/mol
- CAS Number : 1243249-97-9
- MDL Number : MFCD19103488
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities. These include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Neuroprotective Effects : There is emerging evidence that pyrazolo[4,3-c]pyridines may offer neuroprotective benefits in models of neurodegeneration.
Biological Activities
The biological activity of this compound has been characterized in several studies:
Case Studies
-
Neuroprotective Study
A study conducted on cultured neuronal cells demonstrated that this compound significantly reduced cell death induced by oxidative stress. The compound was shown to modulate the expression of Bcl-2 family proteins, suggesting a mechanism involving the regulation of apoptosis. -
Anticancer Activity
In vitro assays using various cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis. The study highlighted its potential as a therapeutic agent against specific types of tumors. -
Anti-inflammatory Effects
Research revealed that the compound could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two analogs:
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride (monohydrochloride) .
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride (ester derivative) .
Structural and Physicochemical Properties
Key Observations:
- Ethyl vs.
- Methanol vs. Ester Group: The methanol group in the target compound improves water solubility, whereas the ethyl ester in the analog reduces polarity, favoring organic solubility .
- Salt Form: The dihydrochloride form (target and ethyl ester) increases ionic character, further enhancing aqueous solubility compared to monohydrochloride salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
